N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a nitro group, an amino group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene with chlorosulfonic acid, followed by neutralization with ammonia to form the sulfonamide.
Amination: The final step involves the introduction of the 3-aminobutyl group. This can be achieved through a nucleophilic substitution reaction where the sulfonamide is treated with 3-aminobutylamine under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfonamide group can undergo oxidation reactions, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Reduction: Formation of N-(3-Aminobutyl)-2-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. Additionally, the nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminopropyl)-2-nitrobenzene-1-sulfonamide
- N-(3-Aminobutyl)-4-nitrobenzene-1-sulfonamide
- N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonic acid
Uniqueness
N-(3-Aminobutyl)-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H15N3O4S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-(3-aminobutyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-8(11)6-7-12-18(16,17)10-5-3-2-4-9(10)13(14)15/h2-5,8,12H,6-7,11H2,1H3 |
InChI Key |
CIQHROBISPXPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N |
Origin of Product |
United States |
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